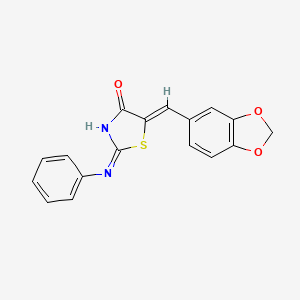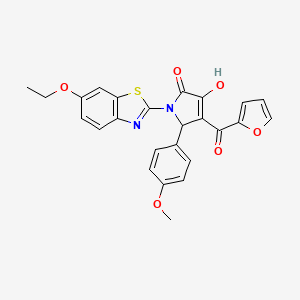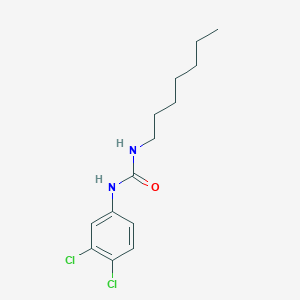
2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and a phenylacetamide moiety, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the phenylacetamide group. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Pyridine Ring: This step may involve a coupling reaction using pyridine derivatives.
Attachment of the Phenylacetamide Group: This can be done through an acylation reaction using phenylacetic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine ring may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Pyridine Derivatives: Compounds containing pyridine rings.
Phenylacetamide Derivatives: Compounds with phenylacetamide moieties.
Uniqueness
The uniqueness of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H19N5OS |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H19N5OS/c1-27-21(17-11-13-23-14-12-17)25-26-22(27)29-15-20(28)24-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,28) |
Clé InChI |
DOKOVBIXMRVJDB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098693.png)

![N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098710.png)

![(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098728.png)
![(3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15098729.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098737.png)
![9-Chloro-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15098738.png)
![2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B15098744.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098753.png)
![2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B15098759.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphe nyl)acetamide](/img/structure/B15098760.png)
